6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
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Overview
Description
6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that features a unique combination of fluorine, indole, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and thiazole intermediates, followed by their coupling with a fluorinated pyridine derivative.
Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the indole and thiazole rings.
Reduction: Formation of reduced derivatives of the indole and thiazole rings.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and ritonavir.
Fluorinated Pyridines: Compounds containing fluorinated pyridine rings, such as fluoxetine and fluphenazine.
Uniqueness
6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is unique due to its combination of fluorine, indole, thiazole, and pyridine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS/c18-15-7-3-6-13(20-15)16(23)22-17-21-14(9-24-17)11-8-19-12-5-2-1-4-10(11)12/h1-9,19H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBSNGIPDPARFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)C4=NC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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